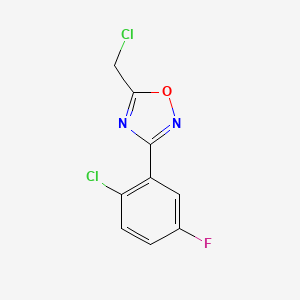

3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN2O/c10-4-8-13-9(14-15-8)6-3-5(12)1-2-7(6)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQBNHODWZCLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NOC(=N2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or bromine (for bromination) are used, often in the presence of catalysts like sulfuric acid or iron(III) bromide.

Major Products

Nucleophilic Substitution: Products include substituted oxadiazoles where the chloromethyl group is replaced by the nucleophile.

Electrophilic Aromatic Substitution: Products include nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to 3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated significant cytotoxic effects against glioblastoma cells using similar oxadiazole derivatives, suggesting potential for further exploration in cancer therapeutics .

Antimicrobial Properties

Oxadiazoles are also recognized for their antimicrobial activities. Compounds with similar structures have been synthesized and evaluated for their effectiveness against bacterial and fungal strains. For example, derivatives bearing the oxadiazole core were tested and exhibited notable antibacterial and antifungal properties . This positions this compound as a candidate for development into new antimicrobial agents.

Anti-Diabetic Effects

Recent studies have highlighted the potential of oxadiazole derivatives in managing diabetes. Research involving similar compounds demonstrated their ability to lower glucose levels in diabetic models, indicating that this compound could be explored for anti-diabetic applications .

Fluorescent Materials

The unique electronic properties of oxadiazoles allow them to be utilized in the development of fluorescent materials. These materials can be applied in various fields such as bioimaging and sensor technology due to their ability to emit light upon excitation .

Scintillators

Oxadiazoles are also being investigated for use in scintillator materials, which are critical in radiation detection applications. Their high stability and efficiency make them suitable candidates for enhancing the performance of scintillation detectors .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of electron-withdrawing groups can enhance its binding affinity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Characteristics :

- The chloromethyl group (-CH₂Cl) introduces reactivity, enabling further functionalization (e.g., nucleophilic substitution).

- The 2-chloro-5-fluorophenyl group combines halogen atoms at distinct positions, influencing electronic properties (e.g., dipole moments) and steric interactions.

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Variations and Physicochemical Properties

Key Observations :

- Halogen Effects : Fluorine (electronegative) in the target compound may enhance dipole interactions compared to bromine (steric, polarizable) in the bromophenyl analog .

- Substituent Reactivity : The chloromethyl group in the target compound and its bromophenyl/fluorophenyl analogs allows for derivatization, whereas methyl or cyclohexyl groups (e.g., in ) limit this flexibility.

Biological Activity

3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS Number: 1956364-52-5) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₅Cl₂FN₂O

- Molecular Weight : 247.05 g/mol

- Structure : The compound features a chloromethyl group and a chloro-fluorophenyl moiety that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC₅₀ values indicating effective cytotoxicity against various cancer cell lines:

Studies suggest that the presence of halogen substituents enhances the antiproliferative activity of oxadiazole derivatives. It has been observed that the modification of the phenyl ring can significantly influence the biological activity, with halogenated derivatives often displaying improved efficacy.

The mechanism through which oxadiazole derivatives exert their anticancer effects involves the induction of apoptosis in cancer cells. For example:

- Caspase Activation : Compounds have been shown to increase p53 expression levels and activate caspase pathways leading to apoptosis in MCF-7 cells .

- Molecular Docking Studies : These studies indicate strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, suggesting a potential for these compounds as therapeutic agents .

Antibacterial Activity

In addition to anticancer properties, oxadiazoles have been explored for their antibacterial effects. Compounds structurally related to this compound have demonstrated activity against pathogenic bacteria such as Staphylococcus aureus. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in preclinical settings:

- Study on MCF-7 Cells :

- Antibacterial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.